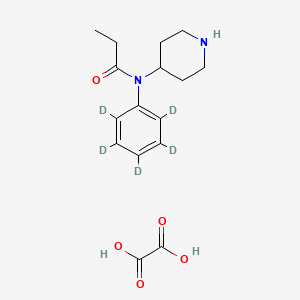
Norfentanyl-D5 Oxalate; N-Pentadeuterophenyl-N-(piperidin-4-yl)propanamide Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norfentanyl-D5 Oxalate, also known as N-Pentadeuterophenyl-N-(piperidin-4-yl)propanamide Oxalate, is a stable isotope-labeled compound. It is primarily used in forensic and toxicological studies as a reference standard. This compound is a deuterated analog of norfentanyl, which is a metabolite of fentanyl, a potent synthetic opioid analgesic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norfentanyl-D5 Oxalate involves the deuteration of norfentanyl. The process typically includes the following steps:
Oxalate Formation: The resulting deuterated norfentanyl is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of Norfentanyl-D5 Oxalate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of norfentanyl using deuterium gas or deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Oxalate Formation: The purified deuterated norfentanyl is then reacted with oxalic acid to form the oxalate salt, which is further purified and standardized for use as a reference material.
Chemical Reactions Analysis
Types of Reactions
Norfentanyl-D5 Oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Norfentanyl-D5 Oxalate.
Scientific Research Applications
Norfentanyl-D5 Oxalate is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of norfentanyl in biological samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of fentanyl and its analogs.
Medicine: Utilized in forensic toxicology to detect and quantify norfentanyl in postmortem and clinical samples.
Industry: Used in the development and validation of analytical methods for drug testing and monitoring.
Mechanism of Action
Norfentanyl-D5 Oxalate itself does not exert pharmacological effects as it is a metabolite and reference standard. its parent compound, fentanyl, acts on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Norfentanyl: The non-deuterated analog of Norfentanyl-D5 Oxalate.
Fentanyl: The parent compound from which norfentanyl is derived.
Carfentanil: A more potent analog of fentanyl.
Alfentanil: Another fentanyl analog with a shorter duration of action.
Uniqueness
Norfentanyl-D5 Oxalate is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification and differentiation from non-deuterated compounds.
Properties
CAS No. |
1435933-84-8 |
|---|---|
Molecular Formula |
C16H22N2O5 |
Molecular Weight |
327.39 g/mol |
IUPAC Name |
oxalic acid;N-(2,3,4,5,6-pentadeuteriophenyl)-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O.C2H2O4/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13;3-1(4)2(5)6/h3-7,13,15H,2,8-11H2,1H3;(H,3,4)(H,5,6)/i3D,4D,5D,6D,7D; |
InChI Key |
OLFNESLXXQCODF-BQAHAFBHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCNCC2)C(=O)CC)[2H])[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CCC(=O)N(C1CCNCC1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















